molecular formula C9H10N2O2 B1396130 4-Ethoxybenzo[d]isoxazol-3-amine CAS No. 927802-17-3

4-Ethoxybenzo[d]isoxazol-3-amine

Cat. No.: B1396130
CAS No.: 927802-17-3
M. Wt: 178.19 g/mol
InChI Key: SLZIKPVLJWEOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxybenzo[d]isoxazol-3-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to the class of benzisoxazole derivatives, which are recognized as privileged structures in the development of novel therapeutic agents . Benzisoxazole scaffolds are frequently explored due to their wide range of biological activities . Specifically, derivatives similar to this compound, such as 4-benzyloxybenzo[d]isoxazole-3-amine, have been identified as highly selective and orally efficacious inhibitors of human sphingomyelin synthase 2 (SMS2) . SMS2 is a promising therapeutic target for several chronic inflammation-associated diseases, including atherosclerosis, fatty liver, and insulin resistance . This suggests potential research applications for this compound in investigating similar biological pathways. Furthermore, isoxazole-containing unnatural amino acids, like 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), are valuable building blocks in solid-phase peptide synthesis for creating α/β-mixed peptides with potential enhanced stability and bioactivity . As a research chemical, this compound serves primarily as a versatile synthetic intermediate or building block for the preparation of more complex molecules. This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

927802-17-3

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-ethoxy-1,2-benzoxazol-3-amine

InChI

InChI=1S/C9H10N2O2/c1-2-12-6-4-3-5-7-8(6)9(10)11-13-7/h3-5H,2H2,1H3,(H2,10,11)

InChI Key

SLZIKPVLJWEOFJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1C(=NO2)N

Canonical SMILES

CCOC1=CC=CC2=C1C(=NO2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related benzo[d]isoxazol-3-amine derivatives vary in substituent type, position, and biological relevance. Below is a detailed analysis:

Structural and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
4-Ethoxybenzo[d]isoxazol-3-amine Ethoxy (position 4) C₉H₁₀N₂O₂ 178.19 Moderate synthetic yield (15%); potential for antiviral applications inferred from scaffold class .
4-Methylbenzo[d]isoxazol-3-amine Methyl (position 4) C₈H₈N₂O 148.16 Higher lipophilicity (logP ~1.5) compared to ethoxy derivative; CID 21061737 .
4-Methoxybenzo[d]isoxazol-3-amine Methoxy (position 4) C₈H₈N₂O₂ 164.16 96% purity reported; shorter alkoxy chain may reduce metabolic stability .
5-Fluorobenzo[d]isoxazol-3-amine Fluoro (position 5) C₇H₅FN₂O 152.13 Enhanced electronic effects due to fluorine; 95% purity; solid form .
5,7-Dibromobenzo[d]isoxazol-3-amine Bromo (positions 5,7) C₇H₄Br₂N₂O 291.93 Increased molecular weight and steric bulk; discontinued availability .
N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine Benzyl, fluoro (position 4) C₁₄H₁₂FN₂O 242.25 CAS 1344701-90-1; benzyl group may enhance blood-brain barrier penetration .

Functional Group Impact

  • Ethoxy vs. However, its larger size may reduce metabolic stability compared to methoxy derivatives .
  • Halogen Substitution : Fluorine at position 5 (5-Fluoro analog) introduces electron-withdrawing effects, which could enhance binding to aromatic residues in biological targets. Bromine substituents (5,7-Dibromo analog) add steric bulk and may hinder solubility .

Preparation Methods

Cyclization via Hydroxylamine Derivatives

A common approach to benzo[d]isoxazole synthesis is the cyclization of hydroxylamine derivatives with appropriately substituted benzoyl precursors.

  • Starting from a substituted benzoyl compound (e.g., 4-ethoxy-substituted benzoyl derivatives), the ketone group is converted to an oxime using hydroxylamine hydrochloride.
  • The oxime then undergoes cyclization under acidic or dehydrating conditions (e.g., heating with acetic anhydride and pyridine) to form the isoxazole ring.

This method is supported by protocols where the ketone adjacent to the aromatic ring is converted to the isoxazole via hydroxylamine and ring closure reactions.

Nitrile Oxide Cycloaddition

Another route involves the 1,3-dipolar cycloaddition of nitrile oxides to alkynes or alkenes to form isoxazole rings:

  • Nitrile oxides are generated in situ from N-hydroxyimidoyl chlorides.
  • These react with propargyl halides or related alkynes to form isoxazole intermediates.
  • Subsequent functional group transformations (cyanation, hydrolysis, esterification) provide substituted isoxazoles.

This approach allows for versatile substitution patterns on the isoxazole ring, including the 4-ethoxy substitution after further functionalization.

Introduction of the Ethoxy Group at the 4-Position

The ethoxy substituent at the 4-position of the benzo[d]isoxazole ring is typically introduced through:

  • Mitsunobu reaction : Phenolic hydroxyl groups on the isoxazole ring are alkylated with ethyl alcohol derivatives under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate), yielding the ethoxy ether.
  • Alkylation with Ethyl Mesylates or Halides : Phenol groups can be alkylated using ethyl mesylate or ethyl halides in the presence of a base such as potassium carbonate.

Selective demethylation of methoxy groups adjacent to the ketone followed by alkylation with ethyl groups is also reported to yield the ethoxy substituent.

Preparation of the 3-Amine Substituent

The amine group at the 3-position can be introduced or revealed by:

  • Hydrolysis of Nitrile or Ester Precursors : Starting from cyanides or esters at the 3-position, hydrolysis under acidic or basic conditions converts these groups into amines or amides, which can be further reduced or transformed into primary amines.
  • Reduction of Nitro or Oxime Groups : If the 3-position is initially functionalized as a nitro or oxime group, catalytic hydrogenation or chemical reduction (e.g., with NaBH4/NiSO4·7H2O) can yield the amine.
  • Direct Amination via Alkylation : Alkylation of ammonia or amines can be used to introduce primary amines on aromatic systems, although this method is less common for this heterocycle due to regioselectivity concerns.

Representative Synthesis Example (Summarized)

Step Reaction Type Reagents/Conditions Outcome
1 Ketone to Oxime NH2OH·HCl, pyridine, heat Formation of oxime intermediate
2 Cyclization to Isoxazole Ac2O, pyridine, heating (100–120 °C) Benzo[d]isoxazole core formation
3 Demethylation (if starting from methoxy) AlCl3, NaI, MeCN, 80 °C Phenol intermediate
4 Alkylation (Mitsunobu or base-mediated) ROH (ethanol), PPh3, DEAD or ethyl mesylate, K2CO3 Introduction of ethoxy group at 4-position
5 Hydrolysis/Reduction to amine LiOH or HCl hydrolysis; catalytic hydrogenation Conversion to 3-amine

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Typical Yield (%) Notes
Isoxazole ring formation Oxime cyclization Hydroxylamine hydrochloride, Ac2O, pyridine, heat 44–98 Sensitive to temperature and time
Isoxazole ring formation Nitrile oxide cycloaddition N-hydroxyimidoyl chlorides, propargyl halides 60–90 Versatile substitution patterns
Ethoxy group introduction Mitsunobu reaction Ethanol, PPh3, DEAD >70 Requires phenol intermediate
Ethoxy group introduction Alkylation with ethyl mesylate Ethyl mesylate, K2CO3, DMF or MeCN 65–80 Alternative to Mitsunobu
Amine group formation Hydrolysis and reduction LiOH, HCl, catalytic hydrogenation 50–85 Careful control needed to avoid side reactions

Q & A

Q. What are the optimal synthetic routes for 4-Ethoxybenzo[d]isoxazol-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of substituted precursors. For ethoxy-substituted derivatives, ethoxylation via nucleophilic substitution (e.g., using ethyl bromide or iodide under basic conditions) is critical . Key steps include:
  • Cyclization : Using hydroxylamine to form the isoxazole ring.
  • Substitution : Introducing the ethoxy group at position 4 via SN2 reactions.
  • Purification : Column chromatography or recrystallization to achieve >95% purity.
    Optimization requires adjusting reaction time (6–12 hrs), temperature (80–100°C), and stoichiometry of reagents (e.g., 1.2 eq ethylating agent). Ethoxy groups may sterically hinder reactions compared to methoxy analogs, necessitating higher temperatures .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns. The ethoxy group shows a triplet at ~1.3 ppm (CH3_3) and a quartet at ~3.4–4.0 ppm (CH2_2) .
  • HPLC-MS : Validates molecular weight (MW: 178.2 g/mol) and purity.
  • X-ray Crystallography : Resolves spatial arrangement; the ethoxy group’s orientation impacts π-π stacking in crystal lattices .

Q. What are the primary biological targets of this compound, and how are these identified?

  • Methodological Answer :
  • Target Screening : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like soluble epoxide hydrolase (sEH) or BRD4 .
  • In Vitro Assays : Measure IC50_{50} values via fluorescence-based enzymatic inhibition (e.g., sEH inhibition assays). Ethoxy derivatives may exhibit IC50_{50} values in the nanomolar range, similar to bromo/methoxy analogs .
  • Cellular Studies : Apoptosis assays (e.g., Annexin V staining) in cancer cell lines (e.g., HL-60 leukemia) to evaluate anti-proliferative effects .

Advanced Research Questions

Q. How does the ethoxy substituent at position 4 influence structure-activity relationships (SAR) compared to other substituents (e.g., methoxy, bromo)?

  • Methodological Answer : SAR studies reveal:
SubstituentPositionKey Effects
Ethoxy4Enhances lipophilicity (logP ~1.8), improving blood-brain barrier penetration. Reduces metabolic degradation compared to methoxy .
Bromo4/5/7Increases electrophilicity, enhancing covalent binding but raising toxicity risks .
Methoxy5Lowers steric hindrance, favoring kinase inhibition (e.g., BRD4) .
Experimental validation involves synthesizing analogs and comparing IC50_{50} values, logP, and metabolic stability in microsomal assays .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions arise from:
  • Substituent Position : Ethoxy at position 4 vs. 5 alters binding modes (e.g., 4-ethoxy shows stronger sEH inhibition than 5-ethoxy) .
  • Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (human vs. murine). Standardize protocols using WHO-approved cell lines and recombinant enzymes.
  • Data Normalization : Use internal controls (e.g., staurosporine for apoptosis assays) and report results as mean ± SEM from ≥3 replicates .

Q. How can transannulation reactions expand the utility of this compound in heterocyclic chemistry?

  • Methodological Answer : The I2_2-DMSO-mediated transannulation enables one-pot synthesis of pyrimidine derivatives :
  • Reaction Design : Combine this compound with aryl methyl ketones and enaminones.
  • Mechanism : Cleavage of the isoxazole ring forms pyrimidine cores via [3+1+2] cyclization.
  • Applications : Generate libraries of 2,4,5-substituted pyrimidines for kinase inhibitor screening .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coat, and safety goggles (skin/eye irritation risks) .
  • Storage : Keep in amber vials under inert gas (N2_2) at 2–8°C to prevent hydrolysis of the ethoxy group .
  • Spill Management : Neutralize with activated charcoal; avoid aqueous solutions to prevent exothermic decomposition .

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